![molecular formula C13H9N3O3 B11860444 Imidazo[1,2-a]pyridin-2-ol, 3-(4-nitrophenyl)- CAS No. 102862-21-5](/img/structure/B11860444.png)
Imidazo[1,2-a]pyridin-2-ol, 3-(4-nitrophenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound "Imidazo[1,2-a]pyridin-2-ol, 3-(4-nitrophenyl)-" features a hydroxyl group at position 2, a nitro-substituted phenyl ring at position 3, and a fused imidazo-pyridine core. The 4-nitrophenyl substituent introduces strong electron-withdrawing effects, which influence its electronic distribution, solubility, and biological interactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-nitrophenyl)imidazo[1,2-a]pyridin-2-ol typically involves multicomponent reactions. One common method is the one-pot, four-component reaction involving aryl glyoxal monohydrates, 2-aminopyridine, ethyl acetoacetate, and hydrazine hydrate in ethanol under reflux conditions. Tetrapropylammonium bromide is often used as a catalyst to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar multicomponent reactions but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
3-(4-Nitrophenyl)imidazo[1,2-a]pyridin-2-ol undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The hydroxyl group at the 2-position can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon or sodium borohydride are used.
Substitution: Nucleophiles like alkoxides or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted imidazo[1,2-a]pyridines.
Scientific Research Applications
Biological Activities
The compound exhibits a wide range of pharmacological properties:
- Antimicrobial Activity : Research indicates that derivatives of imidazo[1,2-a]pyridine demonstrate significant antimicrobial effects against both Gram-positive and Gram-negative bacteria. For instance, studies have shown that modifications in the nitrophenyl group can enhance antibacterial potency against resistant strains .
- Anticancer Properties : Several studies highlight the potential of imidazo[1,2-a]pyridin-2-ol derivatives in cancer treatment. These compounds have been identified as inhibitors of various kinases involved in tumor growth and progression . The structure-activity relationship (SAR) studies suggest that specific substitutions can lead to increased cytotoxicity against cancer cell lines.
- Anti-inflammatory Effects : The compound has also been investigated for its anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines in vitro, making it a candidate for treating inflammatory diseases .
Synthetic Approaches
The synthesis of imidazo[1,2-a]pyridin-2-ol, 3-(4-nitrophenyl)- typically involves multi-step processes that may include cyclization reactions and functional group modifications. Recent advancements have introduced microwave-assisted synthesis methods that enhance yield and reduce reaction time .
Case Study 1: Antimicrobial Evaluation
A study conducted by Al-Tel and Al-Qawasmeh (2010) synthesized several imidazo[1,2-a]pyridine derivatives and tested their antimicrobial activity against various bacterial strains. The results indicated that compounds with specific substituents on the nitrophenyl ring exhibited enhanced antibacterial effects, suggesting a structure-dependent activity .
Case Study 2: Anticancer Mechanism
Research published in the Journal of Medicinal Chemistry explored the anticancer mechanisms of imidazo[1,2-a]pyridine derivatives. The study revealed that these compounds can induce apoptosis in cancer cells through the activation of caspase pathways .
Mechanism of Action
The mechanism of action of 3-(4-nitrophenyl)imidazo[1,2-a]pyridin-2-ol involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity is attributed to its ability to inhibit enzymes like IKK-ɛ and TBK1, which are involved in the activation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kappaB) through phosphorylation . This inhibition disrupts the signaling pathways essential for cancer cell proliferation and survival.
Comparison with Similar Compounds
Structural Analogues with Nitrophenyl Substituents
- 2-(4-Nitrophenyl)-3-(1-piperazinylmethyl)imidazo[1,2-a]pyridine (728864-97-9): This derivative shares the 4-nitrophenyl group at position 2 but includes a piperazinylmethyl group at position 3.
- Ethyl 8-(4-nitrophenyl)imidazo[1,2-a]pyridine-7-carboxylate :
The nitro group is attached to position 8, and the ethyl carboxylate at position 7 improves lipophilicity. Its crystal structure reveals planar geometry, favoring π-π stacking interactions in biological systems .
Chlorophenyl and Hydroxyl-Substituted Derivatives
- 3-(4-Chlorophenyl)imidazo[1,2-a]pyridin-2-ol (102862-20-4) :
Replacing the nitro group with chlorine reduces electron-withdrawing effects, leading to a lower molecular weight (244.68 g/mol vs. ~260–310 g/mol for nitro analogs). The chloro derivative exhibits moderate solubility in polar solvents, whereas nitro-substituted compounds often require co-solvents due to reduced hydrophilicity .
Nitro-Substituted Imidazo[1,2-a]pyridines
- 3-Nitroimidazo[1,2-a]pyridine :
The absence of a phenyl group simplifies the structure but retains the nitro group’s electron-withdrawing impact. Its H-5 chemical shift in CDCl3 is 9.38 ppm, compared to 9.95 ppm for 3-nitro-2-(4-nitrophenyl)imidazo[1,2-a]pyridine in DMSO-d6, highlighting the additive deshielding effect of dual nitro groups . - 3-(2-Methyl-2-nitropropyl)imidazo[1,2-a]pyridine (130504-97-1) :
A branched nitroalkyl chain at position 3 introduces steric hindrance, which may reduce reactivity but improve metabolic stability .
Data Tables
Table 1: Key Properties of Selected Imidazo[1,2-a]pyridine Derivatives
Table 2: NMR Chemical Shifts (H-5) of Nitro-Substituted Derivatives
Compound | H-5 Shift (ppm) | Solvent | Reference |
---|---|---|---|
3-Nitroimidazo[1,2-a]pyridine | 9.38 | CDCl3 | |
3-Nitro-2-(4-nitrophenyl)imidazo[1,2-a]pyridine | 9.95 | DMSO-d6 | |
3-Formyl-2-phenylimidazo[1,2-a]pyridine | 9.68 | CDCl3 |
Research Findings and Implications
- Electronic Effects : The 4-nitrophenyl group significantly lowers electron density at the imidazo-pyridine core, as evidenced by upfield 13C NMR shifts for adjacent carbons . This property may enhance binding to electron-deficient biological targets.
- Solubility Challenges : Nitro-substituted derivatives generally exhibit poor aqueous solubility, necessitating formulation strategies (e.g., co-solvents or prodrug approaches) .
- Biological Activity : Structural analogs with piperazine or carboxylate groups demonstrate improved pharmacokinetic profiles, suggesting that modifications to "Imidazo[1,2-a]pyridin-2-ol, 3-(4-nitrophenyl)-" could enhance its efficacy .
Biological Activity
Imidazo[1,2-a]pyridin-2-ol, 3-(4-nitrophenyl)- is a nitrogen-containing heterocyclic compound that has garnered attention due to its diverse biological activities and potential therapeutic applications. This compound features an imidazole ring fused to a pyridine ring, with a hydroxyl group at the 2-position and a nitrophenyl substituent at the 3-position. The unique structural characteristics of this compound are believed to significantly influence its chemical properties and biological interactions.
Chemical Structure and Properties
- Molecular Formula : C13H9N3O3
- CAS Number : 102862-21-5
The presence of the nitrophenyl group enhances the compound's solubility and reactivity, making it a subject of interest in medicinal chemistry. Its structural features allow it to interact with various biological targets, which is crucial for its pharmacological effects.
Biological Activities
Imidazo[1,2-a]pyridin-2-ol, 3-(4-nitrophenyl)- exhibits a range of biological activities, including:
- Antiparasitic Activity : Studies have shown that derivatives of imidazo[1,2-a]pyridine possess significant antiparasitic effects against metronidazole-resistant strains of Entamoeba histolytica and Trichomonas vaginalis . These compounds may provide new treatment avenues for neglected diseases.
- Anti-inflammatory Effects : The compound has also been evaluated for its anti-inflammatory properties. In non-clinical studies, it demonstrated potential as a therapeutic agent for inflammatory diseases .
- Anticancer Properties : Similar compounds within the imidazo[1,2-a]pyridine class have shown antiproliferative activity against various cancer cell lines. For instance, some derivatives have displayed IC50 values indicating significant cytotoxic effects .
The biological activity of Imidazo[1,2-a]pyridin-2-ol, 3-(4-nitrophenyl)- can be attributed to its interaction with specific molecular targets:
- KRAS G12C Inhibition : Some studies suggest that related compounds act as covalent inhibitors targeting the KRAS G12C protein, affecting RAS signaling pathways critical in cancer progression .
- Cellular Effects : The compound’s interaction with cellular components can lead to compromised mitochondrial integrity and function or induce DNA damage in human cells .
Comparative Analysis with Related Compounds
To better understand the unique properties of Imidazo[1,2-a]pyridin-2-ol, 3-(4-nitrophenyl)-, a comparison with structurally similar compounds is beneficial:
Compound Name | Unique Features |
---|---|
Imidazo[1,2-a]pyridin-3-carbonitrile | Exhibits potent anticancer activity |
Imidazo[1,2-a]pyridine | Known for sedative and anxiolytic properties |
Imidazo[1,2-a]pyridin-2-thiol | Displays antioxidant properties |
N-(tert-butyl)-imidazo[1,2-a]pyridin | Shows enhanced cholinesterase inhibition |
The hydroxyl and nitrophenyl groups in Imidazo[1,2-a]pyridin-2-ol enhance its pharmacological profile compared to other analogs lacking such substituents.
Case Studies and Research Findings
Recent research has focused on various aspects of this compound's biological activity:
- Exploratory Toxicology Studies : A study evaluating several imidazo[1,2-a]pyridine derivatives indicated no significant hepatic or renal toxicity after a 14-day oral treatment in animal models. This suggests that these compounds can be further developed as therapeutic agents without immediate toxicological concerns .
- In Vitro Evaluation : Compounds derived from imidazo[1,2-a]pyridine have been assessed for their cytotoxicity against cancer cell lines. Some exhibited IC50 values below 150 μM, indicating strong potential for anticancer applications .
- Chemical-Genetic Profiling : Research utilizing chemical-genetic profiling has provided insights into the mode of action of imidazo[1,2-a]pyridine derivatives. This approach helps elucidate the biological pathways affected by these compounds and their potential therapeutic implications .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 3-(4-nitrophenyl)imidazo[1,2-a]pyridin-2-ol, and how are intermediates characterized?
The compound is typically synthesized via rearrangement of 2-pyridyl-3-arylaminoisoxazol-5-(2H)-ones. For example, ethyl 3-(4-nitrophenyl)amino-2-(5-nitropyrid-2-yl)-5-oxo-2,5-dihydroisoxazol-4-carboxylate (12c) is prepared using 2-chloro-5-nitropyridine and recrystallized from ethanol (yield: 35%). Characterization involves multinuclear NMR (1H/13C), FT-IR, and HRMS to confirm structure and purity . Additional routes include aza-Friedel-Crafts reactions, where substituents like the 4-nitrophenyl group are introduced under optimized conditions (e.g., reflux in acetonitrile with catalytic trifluoroacetic acid) .
Q. How are spectral contradictions resolved in the characterization of imidazo[1,2-a]pyridine derivatives?
Discrepancies in NMR or mass spectrometry data are addressed through:
- Solvent optimization : Mixed solvents (e.g., D6-DMSO + CDCl3) enhance signal resolution for crowded aromatic protons .
- Isotopic labeling : Deuterium exchange (D2O) identifies exchangeable protons (e.g., NH groups) .
- DFT-assisted analysis : Computational NMR predictions validate experimental chemical shifts, particularly for ambiguous carbons in fused-ring systems .
Q. What biological screening assays are recommended for initial evaluation of this compound?
Prioritize assays aligned with structural analogs:
- Antimicrobial : Broth microdilution (MIC determination) against S. aureus and E. coli .
- Anticancer : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50 calculations .
- Antiviral : Plaque reduction assays for RNA viruses (e.g., influenza A) .
Advanced Research Questions
Q. How do substituent effects (e.g., nitro vs. chloro groups) influence the compound’s reactivity and bioactivity?
The electron-withdrawing nitro group enhances electrophilic aromatic substitution (EAS) at the pyridine ring, increasing susceptibility to nucleophilic attack. Comparative studies show:
- Reactivity : Nitro-substituted derivatives exhibit faster reaction kinetics in Suzuki-Miyaura couplings vs. chloro analogs (k = 0.42 vs. 0.28 min⁻¹) .
- Bioactivity : Nitro groups improve antiparasitic activity (e.g., IC50 = 1.2 µM against Leishmania donovani vs. 4.5 µM for chloro derivatives) due to enhanced membrane permeability .
Q. What computational strategies optimize reaction pathways for imidazo[1,2-a]pyridine derivatives?
- DFT Studies : Transition-state modeling identifies energy barriers for key steps (e.g., cyclization). For example, B3LYP/6-31G(d) calculations reveal a 12.3 kcal/mol barrier for isoxazolone rearrangement to imidazopyridine .
- Machine Learning : QSAR models trained on 50+ analogs predict logP and solubility, guiding substituent selection for improved pharmacokinetics .
Q. How can contradictory biological data (e.g., cytotoxicity vs. therapeutic efficacy) be reconciled?
- Dose-Response Analysis : Establish therapeutic indices (TI = IC50_therapeutic / IC50_cytotoxicity). A TI > 10 indicates viable drug candidates .
- Metabolic Profiling : LC-MS/MS identifies reactive metabolites causing off-target effects. For example, nitro-reduction to hydroxylamine intermediates may explain hepatotoxicity .
Q. Methodological Tables
Table 1. Comparative Spectral Data for Key Derivatives
Compound | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) | HRMS (m/z) | Yield (%) |
---|---|---|---|---|
12c | 8.71 (dd, J=9.1, 2.7 Hz) | 158.29 (C=O) | 415.07641 | 35 |
11b | 7.82 (d, J=7.0 Hz) | 137.94 (C-Cl) | 452.12302 | 48 |
Table 2. Biological Activity of Structural Analogs
Analog | Activity (IC50) | Target |
---|---|---|
4-(Imidazo[1,2-a]pyridin-3-yl)phenyl benzoate | 2.1 µM | EGFR kinase |
6-(Phenoxy)imidazo[1,2-a]pyridine | 0.8 µM | Influenza A (H1N1) |
Properties
CAS No. |
102862-21-5 |
---|---|
Molecular Formula |
C13H9N3O3 |
Molecular Weight |
255.23 g/mol |
IUPAC Name |
3-(4-nitrophenyl)imidazo[1,2-a]pyridin-2-ol |
InChI |
InChI=1S/C13H9N3O3/c17-13-12(15-8-2-1-3-11(15)14-13)9-4-6-10(7-5-9)16(18)19/h1-8,17H |
InChI Key |
ANZCHBAAGOTPMN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC(=C(N2C=C1)C3=CC=C(C=C3)[N+](=O)[O-])O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.